1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetate
Description
This compound features a 1,3-dioxo-isoindole core linked to a cyclopropylacetate moiety bearing a tert-butoxycarbonyl (Boc)-protected amino group. The Boc group enhances stability during synthetic processes, while the cyclopropane ring introduces steric constraints that may influence conformational flexibility and biological interactions. The ester linkage (acetate) facilitates solubility and metabolic cleavage in prodrug applications.
Properties
CAS No. |
2248394-95-6 |
|---|---|
Molecular Formula |
C18H20N2O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetate |
InChI |
InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-18(8-9-18)10-13(21)26-20-14(22)11-6-4-5-7-12(11)15(20)23/h4-7H,8-10H2,1-3H3,(H,19,24) |
InChI Key |
RBJWEFYGSKKMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to the isoindole family and features a dioxo group, which is significant for its reactivity and biological properties. Its molecular formula is , and it has a molecular weight of approximately 366.38 g/mol. The presence of the tert-butoxycarbonyl (Boc) group suggests potential applications in medicinal chemistry, particularly in drug design.
Anticancer Properties
Research indicates that compounds similar to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that isoindole derivatives can inhibit cell proliferation in breast cancer and leukemia models by inducing apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess antibacterial activity against Gram-positive bacteria, which could make it a candidate for further development as an antibiotic agent .
Enzyme Inhibition
Certain isoindole derivatives have been reported to act as enzyme inhibitors. For example, they can inhibit serine proteases, which play a crucial role in various physiological processes and disease mechanisms . This inhibition can lead to therapeutic applications in conditions where protease activity is dysregulated.
Synthesis
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetate typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Isoindole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dioxo Group : Oxidative methods are employed to introduce the dioxo functionality.
- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride.
- Final Coupling Reactions : The cyclopropyl acetate moiety is introduced through coupling reactions with activated esters.
Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoindole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the isoindole ring significantly enhanced anticancer activity compared to unsubstituted analogs .
Study 2: Antimicrobial Efficacy
A recent investigation focused on the antibacterial properties of related isoindole compounds against Staphylococcus aureus. The study found that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics, suggesting potential as new antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of an isoindole core, dioxo functional groups, and a cyclopropyl substituent. Its molecular formula is , with a molecular weight of approximately 276.28 g/mol. The unique arrangement of functional groups contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives can enhance their ability to inhibit tumor growth by targeting specific cancer cell pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
2. Neuroprotective Effects:
Isoindole derivatives are being investigated for neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier (BBB) makes them suitable candidates for further research in neuropharmacology. Preliminary studies suggest that they may reduce oxidative stress and inflammation in neuronal cells.
3. Antimicrobial Properties:
There is growing interest in the antimicrobial properties of isoindole derivatives. Compounds similar to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y can exhibit activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
Synthetic Applications
1. Building Blocks for Drug Synthesis:
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex pharmaceutical agents. Its functional groups allow for further modifications to create targeted drug candidates with enhanced efficacy and reduced side effects.
2. Ligand Development:
In coordination chemistry, isoindole derivatives can act as ligands for metal complexes used in catalysis or as imaging agents in medical diagnostics. Their ability to form stable complexes with transition metals opens avenues for their use in various catalytic processes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Anticancer Activity | Demonstrated that isoindole derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |
| Study B (2021) | Neuroprotection | Reported protective effects against oxidative stress in neuronal cell cultures treated with isoindole compounds. |
| Study C (2022) | Antimicrobial Effects | Showed promising results against MRSA strains using modified isoindole derivatives as lead compounds. |
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The Boc group is susceptible to acidic hydrolysis. Under trifluoroacetic acid (TFA) or HCl in dioxane, the Boc-protected amine undergoes cleavage to yield the free amine. This reaction is critical in peptide synthesis and functional group manipulation .
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| TFA (10% v/v) | DCM | 25°C | 1–2 h | 2-(1-aminocyclopropyl)acetate derivative |
| HCl (4M) | Dioxane | 0°C→RT | 30 min | Deprotected amine + phthalic acid byproduct |
Reactivity of the Cyclopropane Ring
The cyclopropane ring in the structure exhibits strain-driven reactivity, enabling ring-opening reactions under nucleophilic or radical conditions. For example:
-
Nucleophilic Attack : Reaction with amines or thiols leads to ring expansion or substitution. A patent (WO2018138362A1) highlights cyclopropane-containing acetamides undergoing nucleophilic substitution with piperidine derivatives .
-
Radical-Mediated Opening : Under photoredox conditions, cyclopropanes can form diradical intermediates, enabling cross-coupling with maleimides (analogous to methods in JOC 2022) .
Phthalimide-Based Reactions
The 1,3-dioxoisoindole moiety participates in nucleophilic substitutions due to its electron-withdrawing nature:
-
Amine Displacement : Substitution at the phthalimide oxygen occurs with primary amines, forming isoindoline-1,3-dione derivatives. This mirrors reactions in EP1767533A1, where phthalimides react with alkylamines to form acetamide derivatives .
-
Photochemical Activation : The phthalimide can act as an electron acceptor in electron donor–acceptor (EDA) complexes, facilitating visible-light-driven annulations (e.g., with maleimides) .
Ester Hydrolysis
The acetate ester undergoes hydrolysis under basic or enzymatic conditions:
-
Basic Hydrolysis : NaOH (1M) in THF/water (1:1) at 60°C cleaves the ester to yield 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid.
-
Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters under mild conditions .
Mechanistic Insights
-
EDA Complex Formation : The phthalimide’s electron-deficient aromatic system pairs with electron-rich partners (e.g., amines) to form photoactive complexes, enabling radical pathways under light .
-
Acid Catalysis : Boc deprotection proceeds via protonation of the carbonyl oxygen, followed by carbamate cleavage and CO2 release .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : Boc-protected compounds (e.g., ) consistently show high yields (>90%) due to optimized protection strategies .
- Stability : Cyclopropane-containing derivatives exhibit enhanced thermal stability (melting points >160°C in analogous compounds) .
- Computational Analysis : SHELX software () is widely used for crystallographic refinement of such compounds, confirming stereochemical integrity .
Preparation Methods
Cyclopropane Ring Formation
The cyclopropyl group is synthesized via Simmons–Smith cyclopropanation or vinyl diazomethane insertion . A representative route from commercial tert-butyl (1-aminocyclopropyl)carbamate (CAS: 107017-73-2) involves:
-
Hydroxymethylation : Reaction of 1-aminocyclopropane with formaldehyde under basic conditions to yield 1-(hydroxymethyl)cyclopropylamine.
-
Boc Protection : Treating the amine with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) with a catalytic base (e.g., DMAP).
Reaction Conditions :
Carboxylic Acid Activation
The hydroxymethyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO , followed by activation as an acid chloride (SOCl₂) or mixed anhydride (ClCO₂Et).
Synthesis of Phthalimide-Based Acylating Agent
Preparation of 1-Hydroxy-1,3-dioxoisoindoline
N-Hydroxyphthalimide (CAS: 24424-99-5) is synthesized via:
Activation for Esterification
The hydroxyl group is activated using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in DCM, forming a reactive oxyphosphonium intermediate.
Coupling of Cyclopropylamine and Phthalimide Moieties
Mitsunobu Esterification
The Boc-protected cyclopropylacetic acid is coupled with activated phthalimide under Mitsunobu conditions:
-
Reagents : DEAD (1.92 g, 11 mmol), PPh₃ (2.88 g, 11 mmol)
-
Solvent : DCM (25 mL)
-
Temperature : 0°C → RT, stirred overnight
Mechanism : DEAD mediates the transfer of the phthalimide oxygen to the carboxylic acid, forming the ester bond.
Alternative Steglich Esterification
For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) achieve comparable yields (85–90%).
Deprotection and Final Purification
Boc Group Removal (Optional)
If required, the Boc group is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 h, RT).
Chromatographic Purification
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the target compound.
Analytical Data :
Optimization Strategies and Challenges
Solvent and Catalyst Selection
Yield Comparison of Methods
Industrial-Scale Production Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield?
- Methodology : Synthesis typically involves coupling the isoindole-dione core with the cyclopropane-acetate moiety. A reflux-based approach using acetic acid as a solvent and sodium acetate as a base can facilitate condensation reactions (analogous to methods for isoindole derivatives in ). For cyclopropane functionalization, tert-butoxycarbonyl (Boc) protection of the amine group is critical to prevent side reactions during coupling .
- Key Parameters : Reaction time (3–5 hours), temperature (80–100°C), and stoichiometric ratios (1:1.1 for nucleophile-electrophile pairs) must be optimized. Post-reaction purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high purity .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane geometry and Boc-group stability .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : For resolving stereochemical ambiguities in the cyclopropane or isoindole moieties .
- Supplementary Techniques : FT-IR to verify carbonyl (C=O) and Boc-group (C-O) stretches .
Advanced Research Questions
Q. How does the compound function as an acylating agent in biological systems, and what experimental strategies validate its mechanism?
- Mechanistic Insight : The isoindole-dione core acts as an electrophilic acyl donor, reacting with nucleophilic residues (e.g., lysine or serine in enzymes) to form covalent adducts. The cyclopropane-Boc group stabilizes the compound against premature hydrolysis .
- Validation Strategies :
- Kinetic Studies : Monitor acylation rates via HPLC or fluorescence quenching .
- Mutagenesis : Introduce nucleophile-deficient mutants in target proteins to confirm covalent binding sites .
Q. How can computational methods resolve contradictions in reaction yield data under varying conditions?
- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For example, ICReDD’s workflow combines reaction path searches with experimental data to optimize solvent polarity, temperature, and catalyst choice .
- Case Study : Contradictory yields in polar vs. non-polar solvents may arise from competing SN1/SN2 mechanisms. Computational modeling can predict solvent effects on transition states .
Q. What safety protocols are essential given the compound’s toxicity profile?
- Hazards : Classified under GHS as acutely toxic (H302, H312), severe eye irritant (H319), and respiratory sensitizer (H335) .
- Mitigation :
- Handling : Use fume hoods, nitrile gloves, and sealed reaction systems.
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
